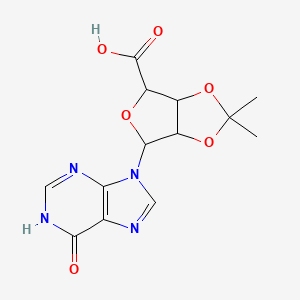
2',3'-o-Isopropylideneinosine-5'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid is a derivative of inosine, a nucleoside that is commonly found in RNA. This compound is characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety, and a carboxylic acid group at the 5’ position. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-o-Isopropylideneinosine-5’-carboxylic acid typically involves the protection of the hydroxyl groups of inosine followed by the introduction of the carboxylic acid group. One common method involves the reaction of inosine with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This is followed by oxidation reactions to introduce the carboxylic acid group at the 5’ position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of nucleoside modification and protection-deprotection strategies are employed.
Chemical Reactions Analysis
Types of Reactions
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of the carboxylic acid group.
Reduction: Potential reduction of the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions at the purine base.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the carboxylic acid derivative, while reduction can yield the corresponding alcohol.
Scientific Research Applications
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex nucleoside analogs.
Biology: Studying the role of modified nucleosides in RNA structure and function.
Industry: Limited use, primarily in research and development settings.
Mechanism of Action
The mechanism of action of 2’,3’-o-Isopropylideneinosine-5’-carboxylic acid involves its interaction with various molecular targets, particularly those involved in nucleic acid metabolism. The isopropylidene group protects the ribose moiety, allowing for selective reactions at other positions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
2’,3’-o-Isopropylideneinosine: Lacks the carboxylic acid group.
Inosine-5’-monophosphate: Contains a phosphate group instead of the carboxylic acid.
2’,3’-o-Isopropylideneadenosine: Similar structure but with adenine instead of hypoxanthine.
Uniqueness
2’,3’-o-Isopropylideneinosine-5’-carboxylic acid is unique due to the combination of the isopropylidene protection and the carboxylic acid functionality. This dual modification allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C13H14N4O6 |
|---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C13H14N4O6/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)17-4-16-5-9(17)14-3-15-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)(H,14,15,18) |
InChI Key |
KXUWTYIOZAXEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C3N=CNC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)


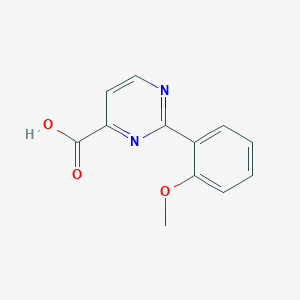
![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)
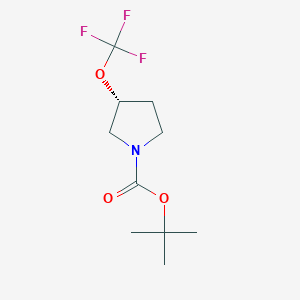
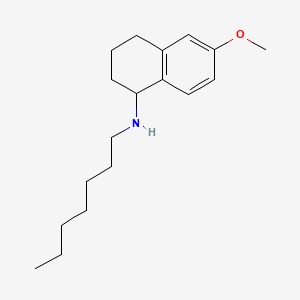
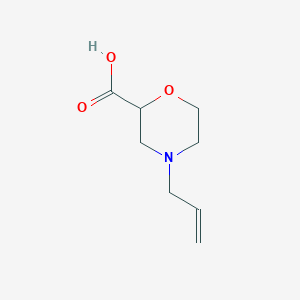
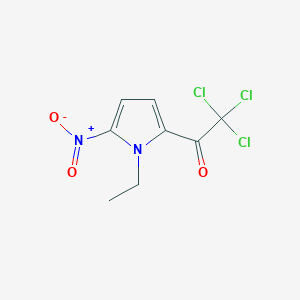


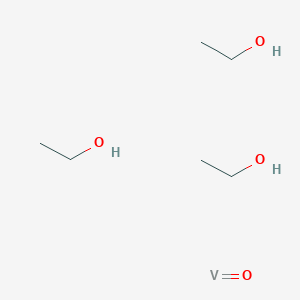
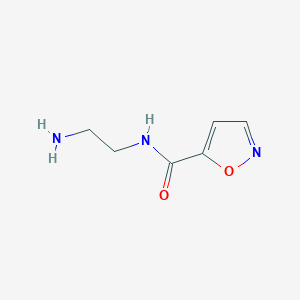
![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)
